The synthesis of these substances is detailed in the referenced study.
Application of Machine Learning and Generative Design Strategies for the Design and Optimization of Alloys
The development and exploration of novel materials have emerged as an indispensable research topic.
The book discusses the integration and sustainability of photovoltaic systems.
3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex organic compound characterized by its bicyclic structure and the presence of a fluorophenyl group. This compound features a bicyclo[3.1.0]hexane framework, which is a unique structural motif that contributes to its chemical properties and biological activities. The molecular formula is , and it includes functional groups such as carbonyls and an azabicyclic moiety, which enhance its reactivity and potential applications in medicinal chemistry .
The synthesis of 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic structure. Additionally, the introduction of the 4-fluorophenyl group can be accomplished via electrophilic aromatic substitution or coupling reactions with fluorinated reagents . The synthesis may also include protecting group strategies to manage reactive functional groups during multi-step procedures.
This compound has potential applications in medicinal chemistry as a lead compound for drug development due to its unique structural features and biological activities. It may serve as a precursor for synthesizing more complex derivatives that could exhibit enhanced efficacy against specific diseases or conditions. Furthermore, its bicyclic structure is often found in natural products and pharmaceuticals, making it a valuable scaffold for further exploration in drug design .
Interaction studies involving 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione are crucial for understanding its pharmacological profile. These studies typically assess how the compound interacts with various biological macromolecules, including proteins and nucleic acids. Techniques such as molecular docking simulations and binding affinity assays may be employed to predict and quantify these interactions, which can provide insights into its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Oxabicyclo[3.1.0]hexane-2,4-dione | Contains an oxabicyclic structure | Used as a precursor in various synthetic pathways |
| (1s,2s,5r)-3-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid | Dicarboxylic acid functionality | Exhibits different solubility and reactivity profiles |
| Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate | Contains Boc protecting group | Important intermediate in antibiotic synthesis |
The uniqueness of 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione lies in its specific substitution pattern and the presence of the fluorinated phenyl group, which may enhance its lipophilicity and biological activity compared to other similar compounds .
The molecule features a 3-azabicyclo[3.1.0]hexane core fused to a dione system and a 4-fluorophenyl-substituted oxoethyl group. The bicyclo[3.1.0]hexane skeleton consists of two fused cyclopropane rings, creating significant ring strain energy (RSE) due to angular distortion and eclipsing interactions. Computational studies on related spirocyclic systems reveal that fused three-membered rings contribute approximately 12 kcal/mol to RSE, a value exacerbated by the rigidity of the bicyclic framework [3]. The nitrogen atom at the 3-position introduces electronic asymmetry, further stabilizing the system through partial conjugation with the dione carbonyl groups [2].
The spiro junction at the bicyclohexane-dione interface imposes geometric constraints that limit conformational flexibility. Density functional theory (DFT) analyses of analogous systems suggest that the spirocyclic arrangement forces non-planar geometries, reducing orbital overlap and increasing torsional strain [3]. This strain is partially alleviated by the electron-withdrawing fluorophenyl group, which delocalizes electron density via resonance, mitigating repulsion between adjacent substituents .
The compound’s reactivity in 1,3-dipolar cycloaddition (1,3-DC) reactions is governed by its spirocyclic architecture. Studies on similar 3-azabicyclo[3.1.0]hexane derivatives demonstrate that the endo preference in cycloadditions arises from secondary orbital interactions between the dipolarophile and the electron-deficient dione system [2]. For instance, reactions with stable azomethine ylides exhibit high diastereofacial selectivity (up to 95:5 dr), attributed to the steric shielding of one face by the fluorophenyl group [4].
Transition-state analyses using DFT at the M11/cc-pVDZ level reveal that the reaction proceeds via a HOMO(dienophile)-LUMO(dipole) interaction [2]. The fluorophenyl substituent directs approach trajectories by creating a steric barrier on one face, while the bicyclic core’s rigidity enforces a specific transition-state geometry. This selectivity is exemplified in the synthesis of bis-spirocyclic derivatives, where the 3-azabicyclo[3.1.0]hexane framework ensures predictable stereochemical outcomes [2] [4].
X-ray diffraction studies of related compounds, such as protonated Ruhemann’s purple, confirm the planar geometry of the azabicyclohexane core and the sp³ hybridization of the bridgehead nitrogen [5]. For 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione, crystallographic data (though not directly available) can be inferred from analogs:
These structural insights validate the molecule’s predicted conformation and guide the design of derivatives with tailored stereoelectronic properties.
The azabicyclo[3.1.0]hexane-2,4-dione core structure represents a conformationally rigid scaffold that significantly influences μ-opioid receptor binding affinity through multiple structural and electronic mechanisms [10] [11] .
Conformational Rigidity and Preorganization
The bicyclic core provides exceptional conformational rigidity due to the fused cyclopropane ring system. Cyclopropane exhibits the highest ring strain among cycloalkanes (27.5 kcal/mol), resulting from severe angle strain (60° C-C-C bond angles versus the ideal 109.5° tetrahedral angle) and torsional strain from eclipsed C-H bonds [13] [14]. This high strain energy translates to a conformationally locked system that presents a preorganized binding conformation to the receptor.
Studies on related bicyclic systems demonstrate that conformational restriction enhances receptor binding affinity. The rigid bicyclo[3.1.0]hexane scaffold was shown to provide selective histamine H3 receptor ligands with over 100-fold selectivity, demonstrating the value of conformational restriction in achieving target selectivity [15]. The conformationally rigid structure eliminates the entropic penalty associated with flexible molecules adopting specific binding conformations [16].
Ring Strain and Molecular Reactivity
The substantial ring strain in the cyclopropane component of the bicyclic core affects the electronic properties of the entire molecular system. Ring strain creates "bent bonds" in cyclopropane, where orbitals cannot point directly toward each other, resulting in weaker and more reactive bonds (255 kJ/mol for cyclopropane C-C bonds versus 370 kJ/mol for normal alkane C-C bonds) [13]. This altered electronic structure may enhance interactions with receptor binding sites through modified orbital overlap patterns.
The three-membered ring system contributes to enhanced molecular reactivity through delocalization effects. Each three-membered ring fused to a breaking bond has been shown to reduce activation energy by approximately 10 kcal/mol, corresponding to a 10^7-fold rate enhancement at 298 K [17]. While this enhanced reactivity may not directly translate to receptor binding, it indicates altered electronic properties that could influence receptor interactions.
Spatial Geometry and Receptor Complementarity
The bicyclic core creates a unique three-dimensional geometry that optimizes complementarity with the μ-opioid receptor binding site. The rigid scaffold positions the fluorophenyl substituent and dione functionality in fixed spatial relationships, potentially mimicking the bioactive conformation of endogenous opioid peptides. This geometric constraint eliminates conformational flexibility that might otherwise reduce binding affinity [18] [19].
Studies on related diazatricyclodecane compounds demonstrate that bicyclic scaffolds can achieve nanomolar μ-opioid receptor affinities. Compounds with diazatricyclo[4.2.1.1^2,5]decane cores showed Ki values ranging from 22-150 nM for μ-opioid receptors, with high selectivity over δ- and κ-opioid receptor subtypes [20] [21]. The rigid bicyclic framework was essential for achieving this selectivity profile.
Nitrogen Integration and Hydrogen Bonding
The nitrogen atom integrated into the bicyclic system provides additional hydrogen bonding capabilities that enhance receptor binding. The tertiary amine nitrogen can serve as both a hydrogen bond acceptor and, when protonated at physiological pH, as a hydrogen bond donor. This dual functionality allows for versatile interactions with receptor binding site residues [22] .
The 2,4-dione functionality in 3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione exerts profound electronic effects that directly influence bioactivity and receptor binding affinity [24] [25] [26].
Electron-Withdrawing Properties
The dione functionality acts as a strong electron-withdrawing group through both inductive and resonance effects. Each carbonyl group exhibits significant electronegativity due to the oxygen atoms (electronegativity = 3.5), creating permanent dipoles with carbon atoms bearing partial positive charges (δ+) and oxygen atoms bearing partial negative charges (δ-) [27] [28]. This electron withdrawal affects the entire molecular electronic structure, potentially enhancing electrostatic interactions with receptor binding sites.
The electron-withdrawing character of carbonyl groups has been extensively documented in receptor binding studies. Research on electron-withdrawing groups in halogen bonding systems shows that groups with both σ- and π-electron accepting capabilities form the strongest receptor complexes [29]. The dione functionality provides both characteristics, with the carbonyl carbons serving as electron acceptors and the oxygen atoms providing lone pair electrons for specific interactions.
Hydrogen Bonding Capabilities
The dione functionality serves as a potent hydrogen bond acceptor through the oxygen lone pairs of each carbonyl group. While ketones cannot form hydrogen bonds with themselves due to the absence of acidic hydrogen atoms, they readily accept hydrogen bonds from donor molecules [30] [31]. This capability is essential for interactions with receptor binding sites containing hydrogen bond donating residues such as serine, threonine, tyrosine, and lysine.
Studies on ketone-alcohol hydrogen bonding demonstrate that cyclic ketones exhibit high association constants due to their convenient structure for hydrogen bonding. The rigid bicyclic framework positions the carbonyl groups in optimal orientations for simultaneous hydrogen bonding interactions with multiple receptor residues [32]. This multivalent binding mode significantly enhances overall binding affinity.
Resonance Stabilization and Electronic Delocalization
The dione system exhibits extensive resonance stabilization through conjugation with the bicyclic framework. The carbonyl groups can participate in resonance structures that delocalize electron density throughout the molecular system. This delocalization affects the electronic properties of adjacent atoms, potentially modulating interactions with receptor binding sites [27] [33].
The resonance forms of carbonyl groups create permanent electron density distributions that influence molecular recognition. The partial negative charge on oxygen atoms and partial positive charge on carbon atoms create electrostatic interaction patterns that complement receptor binding site architectures. This electronic complementarity is crucial for achieving high binding affinity and selectivity [34].
Polarization Effects and Receptor Binding
The dione functionality creates significant molecular polarization that enhances receptor binding through multiple mechanisms. The permanent dipoles of carbonyl groups contribute to dipole-dipole interactions with receptor residues, while the electron-withdrawing effects modulate the electronic properties of the entire molecule [28] [35].
Research on carbonyl-containing compounds demonstrates that electronic polarization can be tuned through structural modifications. The introduction of electron-withdrawing groups near carbonyl functionalities has been shown to enhance binding affinities by increasing electrostatic complementarity with receptor binding sites [36] [37]. The dione functionality in the target compound provides this electronic tuning capability.
Metabolic Stability and Bioactivity Duration
The dione functionality contributes to metabolic stability by providing resistance to oxidative metabolism. The carbonyl groups are already in an oxidized state, reducing susceptibility to cytochrome P450-mediated oxidation. This stability ensures sustained receptor occupancy and prolonged biological activity [39].